Berberine sulfate trihydrate Berberine sulfate trihydrate Berberine Sulfate Hydrate is a plant alkaloid found in multiple plants such as goldenseal, barberry, goldthread, Oregon grape, tree turmeric and phellodendron. It inhibits the growth of multiple parasites and bacteria thus can be used for the treatment of infections.
Brand Name: Vulcanchem
CAS No.: 69352-97-2
VCID: VC0193241
InChI: InChI=1S/2C20H18NO4.H2O4S.3H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;;;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);3*1H2/q2*+1;;;;/p-2
SMILES: COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.O.[O-]S(=O)(=O)[O-]
Molecular Formula: 2C20H18NO4.3H2O.O4S
Molecular Weight: 822.844

Berberine sulfate trihydrate

CAS No.: 69352-97-2

Cat. No.: VC0193241

Molecular Formula: 2C20H18NO4.3H2O.O4S

Molecular Weight: 822.844

* For research use only. Not for human or veterinary use.

Berberine sulfate trihydrate - 69352-97-2

Specification

CAS No. 69352-97-2
Molecular Formula 2C20H18NO4.3H2O.O4S
Molecular Weight 822.844
IUPAC Name 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;trihydrate
Standard InChI InChI=1S/2C20H18NO4.H2O4S.3H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;;;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);3*1H2/q2*+1;;;;/p-2
SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.O.[O-]S(=O)(=O)[O-]

Introduction

Chemical Identification and Properties

Berberine sulfate trihydrate is a hydrated salt form of berberine, an alkaloid originally isolated from several plants including European barberry, goldenseal, goldthread, Oregon grape, phellodendron, and tree turmeric . This compound represents the stabilized form of berberine with sulfate ions and three water molecules of crystallization.

Molecular Structure and Formula

Berberine sulfate trihydrate has varying reported molecular formulas in scientific literature, with the most accurate being C40H42N2O15S, representing two berberine molecules, one sulfate group, and three water molecules . The molecular weight is approximately 822.8 g/mol . Alternative formulations include C40H36N2O12S and 2C20H18NO4.O4S.3H2O , with the differences reflecting various approaches to representing the compound's structure.

The IUPAC name is benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, sulfate (2:1), trihydrate . Its chemical structure features two berberine molecular units linked to a sulfate ion, with three associated water molecules.

Physical and Chemical Properties

The physical and chemical properties of berberine sulfate trihydrate are summarized in the following table:

PropertyDescriptionReference
AppearanceOff-white to yellow powder; Yellow crystals; Red-yellow needles
FormPowder to crystal
Color Index75160
Storage ConditionsRoom temperature, inert atmosphere
Water SolubilityAlmost transparent; Soluble in about 30 parts water
Other SolubilitySoluble in alcohol and methanol; Insoluble in chloroform
DecompositionEmits toxic fumes of NOx and SOx when heated

Identification Numbers and Synonyms

Berberine sulfate trihydrate is known by multiple identifiers and synonyms in scientific and commercial contexts:

Identification TypeValueReference
CAS Numbers69352-97-2 (primary), 316-41-6, 6190-33-6 (deprecated)
InChIKeyFYBWCLKVKGHJKS-UHFFFAOYSA-L
Common SynonymsBerberine sulfate hydrate, Berberine sesquihydrate sulfate, Natural Yellow 18 sulphate, Neutral berberine sulfate
FDA UNIIT3MQ0UO932, FST3E667FF

Molecular Mechanisms of Action

The therapeutic effects of berberine sulfate trihydrate are mediated through multiple molecular targets and signaling pathways, which have been elucidated through advanced molecular analysis techniques.

Molecular Targets and Binding Properties

Molecular docking studies have identified several key protein targets with which berberine interacts. These binding interactions are summarized in the following table:

Target ProteinBinding Energy (kcal/mol)Binding SiteBinding ModeReference
AKT1-5.46LYS-289Hydrogen bonding
ESR1-5.6GLY-366Hydrogen bonding
AR-6.92ARG-752Hydrogen bonding
MAPK1-5.75LYS-114, LYS-54Hydrogen bonding
TP53-5.5ASN-165, ASN-158Hydrogen bonding
PTGS2-5.52GLN-372, LYS-369, PHE-371Hydrogen bonding

This molecular docking data reveals that berberine forms stable complexes with several proteins crucial for cellular signaling, metabolism, and gene expression. The relatively strong binding affinity with AR (androgen receptor) suggests that this interaction may be particularly important for its biological effects.

Signaling Pathways

Berberine sulfate trihydrate exerts its effects through modulation of multiple cellular signaling pathways. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis has identified several key pathways that are influenced by berberine, including:

PathwayP-valueGene CountInvolved GenesReference
AGE-RAGE signaling pathway in diabetic complications3.27×10^-105AKT1, CCND1, CASP3, NOS3, MAPK1
TNF signaling pathway8.52×10^-84AKT1, CASP3, MAPK1, PTGS2
Fluid shear stress and atherosclerosis2.35×10^-74AKT1, HMOX1, NOS3, TP53
Colorectal cancer1.69×10^-115AKT1, CCND1, CASP3, MAPK1, TP53
MicroRNAs in cancer7.05×10^-106CCND1, CASP3, HMOX1, MAPK1, PTGS2, TP53

These pathways are associated with critical biological processes including inflammation, oxidative stress response, cell cycle regulation, and apoptosis, explaining the diverse therapeutic effects of berberine.

Molecular Dynamics

Molecular dynamics simulation studies have provided insights into the stability of berberine's interactions with its target proteins:

  • The berberine-AR complex showed rapid stabilization after 1.5 ns with an average root mean square deviation (rmsd) of 0.18 nm .

  • Berberine complexes with PTGS2 and MAPK1 stabilized after 5 ns with average rmsd values of 0.28 and 0.27 nm, respectively .

  • The berberine-TP53 complex initially showed instability but began to stabilize at 7 ns with an rmsd of 0.29 nm .

  • Larger proteins like AKT1 and ESR1 required longer stabilization times (30 ns and 17 ns, respectively) due to their complex molecular structures .

These dynamics data confirm that berberine forms stable interactions with its target proteins, supporting the mechanistic basis for its observed therapeutic effects.

Research Applications and Future Directions

Berberine sulfate trihydrate continues to be investigated for various potential applications:

  • As a treatment for osteoporosis, particularly for postmenopausal women and those with senile osteoporosis, based on its demonstrated effects on bone metabolism .

  • For diabetes management, with studies suggesting it might be as effective as conventional medications like metformin in certain aspects of glucose control .

  • In cardiovascular health applications, particularly for hypercholesterolemia and hypertension management .

  • For inflammatory conditions, leveraging its anti-inflammatory properties .

  • As a potential adjunct therapy in cancer treatment, based on preliminary evidence of antineoplastic effects .

Current research suggests that while berberine alone shows promising effects, its clinical efficacy might be enhanced through combination with other traditional Chinese medicine compounds. This approach could overcome limitations in binding affinity observed in some molecular targets like ESR1, where standard pharmaceuticals such as raloxifene demonstrated stronger binding .

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